4-(dimethylphosphoryl)phenol
Description
4-(Dimethylphosphoryl)phenol is a phosphorylated aromatic compound characterized by a phenol group substituted at the para position with a dimethylphosphoryl moiety (-PO(CH₃)₂). This functional group confers unique electronic and steric properties, distinguishing it from other phenolic derivatives. The dimethylphosphoryl group enhances polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and intermolecular interactions .
Properties
CAS No. |
27947-41-7 |
|---|---|
Molecular Formula |
C8H11O2P |
Molecular Weight |
170.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphoryl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and organometallic reactions. One common method involves the reaction of a phenol derivative with a dimethylphosphoryl chloride in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with various functional groups at the ortho and para positions.
Scientific Research Applications
4-(Dimethylphosphoryl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.
Antimicrobial Activity: It interferes with bacterial cell wall synthesis and enzyme production, leading to increased sensitivity of bacterial cells.
Cell Signaling: Modulates cell signaling pathways and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The dimethylphosphoryl group differentiates 4-(dimethylphosphoryl)phenol from alkyl-, aryl-, and other phosphorylated phenols:
The phosphoryl group in this compound is less sterically hindered than phosphate esters (e.g., 4-isopropylphenyl diphenyl phosphate) but more polar than alkyl-substituted phenols (e.g., 4-heptylphenol, ). This polarity facilitates hydrogen bonding, as seen in crystalline forms of related compounds like 5-chloro-N⁴-[2-(dimethylphosphoryl)phenyl] derivatives, which exhibit stable crystal lattices .
Physical Properties
Comparative data on melting points, solubility, and crystallinity are inferred from analogous compounds:
*Estimated based on phosphorylated analogs.
Chemical Reactivity and Stability
- Acidity: The dimethylphosphoryl group reduces the phenol’s acidity compared to unsubstituted phenol due to electron-withdrawing effects, but it remains more acidic than alkyl-substituted phenols (e.g., 4-heptylphenol) .
- Hydrolysis : Phosphoryl groups are generally resistant to hydrolysis under mild conditions, unlike phosphate esters (e.g., 4-isopropylphenyl diphenyl phosphate), which hydrolyze in acidic/basic media .
- Hydrogen Bonding : The phosphoryl oxygen acts as a strong hydrogen-bond acceptor, enabling stable supramolecular assemblies, as observed in crystalline pharmaceutical derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
